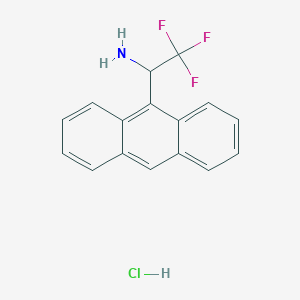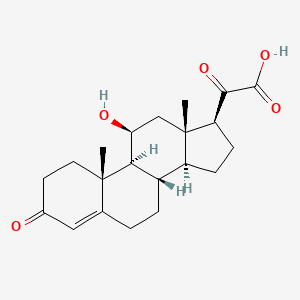
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom at the 2’ position of the sugar moiety and a bromine atom at the 5 position of the pyrimidine ring. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the fluorine atom at the 2’ position. The pyrimidine base is then brominated at the 5 position. The final step involves the coupling of the modified sugar with the brominated pyrimidine base under specific reaction conditions to yield the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions with other nucleosides or nucleotides to form oligonucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleoside analogs with different substituents at the 5 position of the pyrimidine ring .
科学的研究の応用
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent.
Molecular Biology: It is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Chemical Biology: The compound is used as a probe to study enzyme-substrate interactions and the mechanisms of nucleic acid-modifying enzymes.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- involves its incorporation into DNA or RNA. Once incorporated, the compound can interfere with nucleic acid synthesis and function. For example, it can inhibit the activity of DNA polymerases and reverse transcriptases, leading to the termination of DNA or RNA chain elongation. This mechanism is particularly relevant in its antiviral and anticancer activities .
類似化合物との比較
Similar Compounds
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU): Another nucleoside analog with similar modifications but with an iodine atom at the 5 position instead of bromine.
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl) Uracil (FAU): Similar to the compound but without the bromine atom at the 5 position.
Uniqueness
The presence of both the fluorine atom at the 2’ position and the bromine atom at the 5 position makes 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- unique. These modifications enhance its stability and binding affinity to nucleic acids, making it particularly effective in its applications .
特性
分子式 |
C9H11BrFN3O5 |
|---|---|
分子量 |
340.10 g/mol |
IUPAC名 |
4-amino-5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrFN3O5/c10-3-1-14(8(17)13-6(3)12)7-9(11,18)5(16)4(2-15)19-7/h1,4-5,7,15-16,18H,2H2,(H2,12,13,17)/t4-,5-,7-,9+/m1/s1 |
InChIキー |
ZNGPXXFFNHBLLZ-WRTIISMISA-N |
異性体SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(O)F)N)Br |
正規SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)(O)F)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)

![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)




![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)

![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

